

Spectroscopic Characterization of Methyl 3,4diaminobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3,4-diaminobenzoate**, a key intermediate in various synthetic applications, including pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Methyl 3,4-diaminobenzoate**.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **Methyl 3,4-diaminobenzoate**



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.49	Doublet (d)	1H	7.01	Ar-H
7.47	Singlet (s)	1H	-	Ar-H
6.68	Doublet (d)	1H	7.01	Ar-H
3.87	Singlet (s)	3H	-	-COOCH₃
3.80	Broad Singlet (br s)	2H	-	-NH2
3.35	Broad Singlet (br s)	2H	-	-NH2

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1][2]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **Methyl 3,4-diaminobenzoate**

Chemical Shift (δ) ppm	Assignment
166.56	C=O (Ester)
140.89	Ar-C
138.16	Ar-C
120.87	Ar-C
118.23	Ar-C
118.16	Ar-C
52.11	-OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1][2]



IR Data

Table 3: Infrared (IR) Spectroscopic Data for Methyl 3,4-diaminobenzoate

Wavenumber (cm ⁻¹)	Functional Group Assignment	
3400-3250	N-H Stretch (primary amine)	
3100-3000	Aromatic C-H Stretch	
2960, 2870	Aliphatic C-H Stretch (-OCH ₃)	
1730-1715	C=O Stretch (Ester)	
1600-1585, 1500-1400	Aromatic C=C Bending	
1300-1000	C-O Stretch (Ester)	

Note: Specific peak values can be obtained from the referenced spectrum.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Methyl 3,4-diaminobenzoate

m/z	lon	Method
189.00	[M+Na] ⁺	LCMS

Calculated value for [M+Na]+: 189.06[1][2]

Experimental Protocols Synthesis and Purification of Methyl 3,4diaminobenzoate

Methyl 3,4-diaminobenzoate can be synthesized from 3,4-diaminobenzoic acid. In a typical procedure, thionyl chloride is slowly added to a solution of 3,4-diaminobenzoic acid in methanol. The reaction mixture is stirred at room temperature. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then subjected to a purification process involving partitioning between water and ethyl acetate. The organic layer is



washed sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water, and then dried over anhydrous magnesium sulfate. Finally, the solvent is evaporated to yield the product.[1][2]

NMR Spectroscopy

A sample of purified **Methyl 3,4-diaminobenzoate** is dissolved in deuterated chloroform (CDCl₃). A standard 5 mm NMR tube is used for the analysis.

- ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on a 125 MHz spectrometer with proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid **Methyl 3,4-diaminobenzoate** is obtained using a Bruker Tensor 27 FT-IR instrument. A small amount of the solid sample is placed on the sample holder for analysis. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[3]

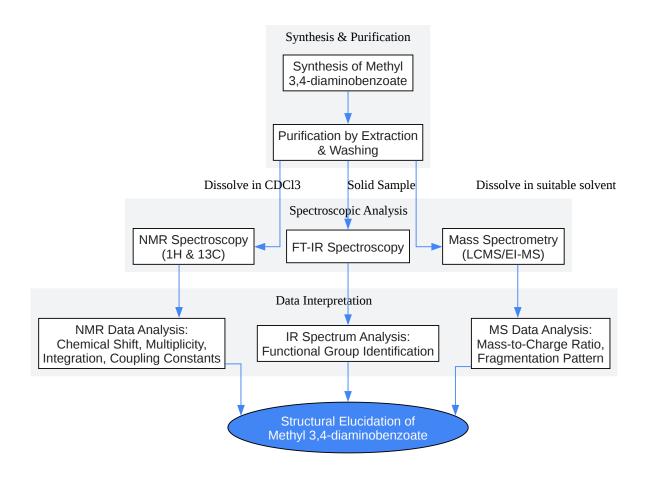
Mass Spectrometry

For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent and injected into the LC-MS system. The mass spectrum is recorded, and the mass-to-charge ratio (m/z) of the ions is determined. The data presented here shows the sodium adduct of the molecule ([M+Na]+).[1][2] For Electron Ionization Mass Spectrometry (EI-MS), a volatile sample is introduced into the ion source where it is bombarded with electrons, leading to ionization and fragmentation. The resulting ions are then separated and detected based on their m/z ratio.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow from sample preparation to the acquisition and analysis of spectroscopic data for **Methyl 3,4-diaminobenzoate**.





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Caption: Workflow for the spectroscopic characterization of **Methyl 3,4-diaminobenzoate**.

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References

- 1. Methyl 3,4-diaminobenzoate | 36692-49-6 [chemicalbook.com]
- 2. Methyl 3,4-diaminobenzoate synthesis chemicalbook [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 3,4-diaminobenzoate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360238#spectroscopic-data-of-methyl-3-4-diaminobenzoate-nmr-ir-ms]

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